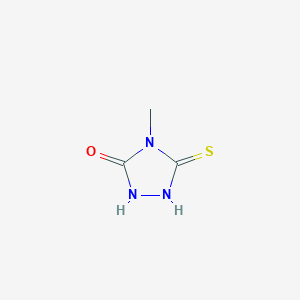
Hexyltriphenylphosphonium bromide
概要
説明
Hexyltriphenylphosphonium bromide is an organic compound with the chemical formula C24H28BrP. It is a white to almost white crystalline solid that is soluble in water and methanol. This compound is known for its use as a catalyst and intermediate in various chemical reactions.
準備方法
Hexyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with hexyl bromide. The reaction typically occurs in an inert atmosphere at room temperature. The general synthetic route involves the following steps:
- Dissolve triphenylphosphine in an appropriate solvent such as toluene.
- Add hexyl bromide to the solution while maintaining the reaction mixture under an inert atmosphere.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and wash with a suitable solvent to remove impurities.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.
化学反応の分析
Hexyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents and conditions used in these reactions include organic solvents like toluene, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific reactants and conditions used.
科学的研究の応用
Hexyltriphenylphosphonium bromide has several scientific research applications:
作用機序
The mechanism of action of hexyltriphenylphosphonium bromide involves its role as a catalyst in chemical reactions. It facilitates the formation of carbon-carbon bonds by stabilizing reaction intermediates and lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction it catalyzes, such as the chemoselective addition of malononitrile to carbonyl groups .
類似化合物との比較
Hexyltriphenylphosphonium bromide can be compared with other similar compounds such as:
Methyltriphenylphosphonium bromide: Used in similar catalytic applications but with different alkyl groups.
Ethyltriphenylphosphonium bromide: Similar in structure but with an ethyl group instead of a hexyl group, leading to different reactivity and applications.
Butyltriphenylphosphonium bromide: Another similar compound with a butyl group, used in various organic synthesis reactions.
This compound is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and effectiveness as a catalyst in certain reactions.
特性
IUPAC Name |
hexyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28P.BrH/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDFZWZPWFYFTC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963891 | |
| Record name | Hexyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4762-26-9 | |
| Record name | Phosphonium, hexyltriphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4762-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4762-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological effects of Hexyltriphenylphosphonium bromide?
A1: Research suggests that this compound exhibits anticholinergic effects, particularly on the nervous system of Schistosoma mansoni (a parasitic flatworm). [] While the exact mechanism is not fully understood, some studies point towards strong anticholinergic effects from poly(methylene)bis(triphenylphosphonium) salts and [3-(alkylamino)propyl]triphenylphosphonium salts. [] Notably, this compound showed significant activity in both motility and fluorescence tests, although further research is needed to confirm its specific action on cholinergic systems. []
Q2: Can this compound be used as a catalyst? What types of reactions has it been studied in?
A2: Yes, this compound has shown promising results as an ionic liquid catalyst. It has been successfully utilized in chemoselective three-component reactions. [, ] For instance, it effectively catalyzed the synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives via a Michael-addition reaction. [] This reaction involved acetophenone derivatives, aromatic aldehydes, and malononitrile in the presence of cerium(IV) ammonium nitrate as an oxidant. [] The chemoselectivity of this compound under these conditions favored the formation of the desired 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives over the alternative 2-(1,3-diarylallylidene)malononitriles. []
Q3: Has this compound been used in material science applications?
A3: Yes, this compound has been explored in material science, specifically in preparing polymer nanocomposites. [] Research demonstrates its successful utilization as a modifying agent for organoclays. When incorporated into epoxy resins, the modified organoclays led to improved thermal stability, storage modulus, and flame retardancy. [] This enhancement in properties is attributed to the good dispersion of the modified organoclay within the epoxy matrix, leading to either intercalated or exfoliated structures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1361968.png)
![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)


![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)
![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)




![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)



